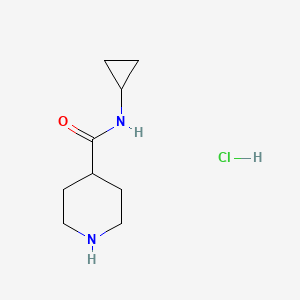

N-cyclopropylpiperidine-4-carboxamide hydrochloride

Overview

Description

“N-cyclopropylpiperidine-4-carboxamide” is a chemical compound with the CAS Number: 937683-79-9 . Its molecular weight is 168.24 .

Molecular Structure Analysis

The InChI code for “N-cyclopropylpiperidine-4-carboxamide” is1S/C9H16N2O/c12-9(11-8-1-2-8)7-3-5-10-6-4-7/h7-8,10H,1-6H2,(H,11,12) . This can be used to generate a 3D structure of the molecule. Physical And Chemical Properties Analysis

“N-cyclopropylpiperidine-4-carboxamide” is a powder .Scientific Research Applications

Synthesis and Biological Activities

Research has been conducted on the synthesis of various cyclopropane carboxamide derivatives and their biological screenings. For instance, studies have demonstrated the preparation of cyanopyridine derivatives with good biological and therapeutic activities, indicating wide applications in pharmaceuticals and agriculture. These derivatives, including some new N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2yl)phenyl)cyclopropane carboxamide types, were synthesized by condensation reactions, showing potential antimicrobial activities (Akbari, 2018).

Pharmaceutical Applications

The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents have been explored, with some derivatives showing promising in vitro and in vivo activities. This suggests the potential of cyclopropane carboxamide derivatives in developing new antipsychotic medications (Norman et al., 1996). Additionally, research into cyclopropane carboxamide derivatives as CGRP receptor inhibitors outlines the development of stereoselective and economical syntheses for these compounds, highlighting their significance in treating conditions related to the calcitonin gene-related peptide (Cann et al., 2012).

Chemical Synthesis Techniques

Efforts in synthesizing cyclopropane carboxamides have led to the development of scalable and facile synthetic processes. For example, a novel process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, was established, demonstrating the importance of cyclopropane carboxamides in developing treatments for central nervous system disorders (Wei et al., 2016).

Conformational and Structural Studies

Research also extends to conformational and structural studies of cyclopropane carboxamides, providing insights into their chemical properties and potential applications. For instance, the synthesis and crystal structure of a molecule with antiproliferative activity, incorporating a cyclopropane carboxamide group, were detailed, indicating significant inhibitory activity against cancer cell lines (Lu et al., 2021).

Safety and Hazards

Properties

IUPAC Name |

N-cyclopropylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9(11-8-1-2-8)7-3-5-10-6-4-7;/h7-8,10H,1-6H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESSDZSCDXYWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

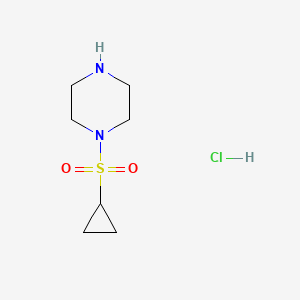

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B1428497.png)

![Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B1428499.png)

![8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one](/img/structure/B1428503.png)

![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate](/img/structure/B1428509.png)